XLogP3 Lipophilicity Differential: 7-Amino vs. Unsubstituted and 7-Methyl Analogs
The introduction of the 7-amino group reduces computed XLogP3 by 0.7 log units relative to the unsubstituted parent and by 1.1 log units relative to the 7-methyl analog, indicating substantially higher aqueous solubility and lower passive membrane permeability [1]. These values are computed using the same XLogP3-AA algorithm (PubChem 2021.05.07 release) and are directly comparable, as they share an identical core scaffold and differ only in the 7-position substituent [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | Parent (1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, CAS 276862-85-2): XLogP3 = 0.5; 7-methyl analog (CAS 1023817-89-1): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = -0.7 (vs. parent); ΔXLogP3 = -1.1 (vs. 7-methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07, standardized across all compounds |
Why This Matters
A 0.7–1.1 log unit reduction in lipophilicity typically corresponds to a 5- to 12-fold increase in aqueous solubility, which directly impacts formulation feasibility, assay compatibility, and the ability to achieve meaningful concentrations in biochemical and cell-based screening campaigns.
- [1] PubChem. XLogP3-AA computed values: 7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CID 53413134) = -0.2; 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CID 17964132) = 0.5; 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CID 33727075) = 0.9. National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties section, XLogP3-AA descriptor, for CIDs 53413134, 17964132, 33727075, and 53413135. Computed by XLogP3 3.0 (PubChem release 2021.05.07). National Center for Biotechnology Information. View Source
